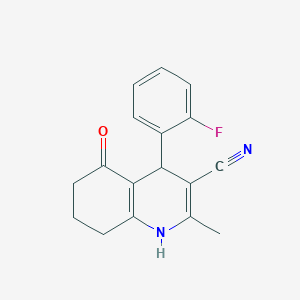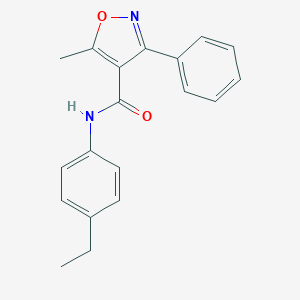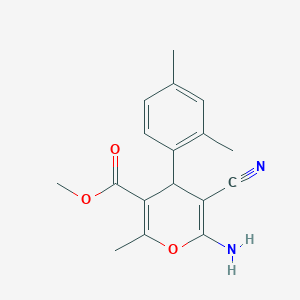![molecular formula C21H14F3NO2S B447526 (4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone CAS No. 329727-21-1](/img/structure/B447526.png)
(4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with phenothiazine in the presence of a base, such as triethylamine, to form the 10-(4-methoxybenzoyl)phenothiazine intermediate. This intermediate is then reacted with trifluoromethyl iodide under specific conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenothiazine ring.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects.
Medicine: Research focuses on its potential use as an antipsychotic or antihistamine agent.
Industry: It is explored for applications in materials science, such as the development of novel polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone involves its interaction with specific molecular targets and pathways. In the context of its potential therapeutic effects, the compound may interact with neurotransmitter receptors in the brain, modulating their activity and leading to antipsychotic or antihistamine effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Fluphenazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
(4-methoxyphenyl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone is unique due to the presence of both the methoxybenzoyl and trifluoromethyl groups
Eigenschaften
CAS-Nummer |
329727-21-1 |
|---|---|
Molekularformel |
C21H14F3NO2S |
Molekulargewicht |
401.4g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[2-(trifluoromethyl)phenothiazin-10-yl]methanone |
InChI |
InChI=1S/C21H14F3NO2S/c1-27-15-9-6-13(7-10-15)20(26)25-16-4-2-3-5-18(16)28-19-11-8-14(12-17(19)25)21(22,23)24/h2-12H,1H3 |
InChI-Schlüssel |
WHIBYNFPBRJNRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE](/img/structure/B447443.png)
![7-bromo-1-(4-methoxybenzoyl)-2-(3-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447445.png)
![5-acetyl-4-[2-(benzyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B447446.png)
![Ethyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447448.png)
![2-amino-6'-chloro-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447449.png)


![5-Amino-7-(3-methoxyphenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447453.png)

![2-amino-6'-chloro-7,7-dimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carbonitrile](/img/structure/B447458.png)
![4-[(5-butyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B447460.png)
![5-Amino-2-methyl-7-(4-methylphenyl)-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B447462.png)

![1-(2,2-dimethylpropanoyl)-7-methyl-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447465.png)
